N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide
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Overview
Description
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylprop-2-enehydrazide is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, possibly PPTases, leading to inhibition of these enzymes . This inhibition could disrupt essential biochemical processes within the bacterial cell, leading to a halt in bacterial growth .
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with the function of PPTases. PPTases are involved in a post-translational modification process that is crucial for bacterial cell viability and virulence . By inhibiting PPTases, the compound could disrupt these pathways, leading to a decrease in bacterial proliferation .
Result of Action
The result of the compound’s action is likely to be a decrease in bacterial growth due to the inhibition of PPTases . This could lead to a reduction in bacterial virulence and an overall decrease in the viability of bacterial cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds with trifluoromethylpyridine (TFMP) structures have been used in the pharmaceutical and agrochemical industries .
Molecular Mechanism
It is known that similar compounds can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential to bacterial cell viability and virulence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylprop-2-enehydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired hydrazide compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction parameters to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylprop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylprop-2-enehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Fluopyram: A fungicide with a similar pyridine structure.
Fluopicolide: Another fungicide with a trifluoromethyl group.
Pyraclostrobin: A strobilurin fungicide with a pyridine ring.
Uniqueness
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylprop-2-enehydrazide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O/c1-3-8(18)16-17(2)9-7(11)4-6(5-15-9)10(12,13)14/h3-5H,1H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIKQVXPIGLXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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